Home > Products > Screening Compounds P99550 > N,N-dibenzyl-4-oxochromene-2-carboxamide
N,N-dibenzyl-4-oxochromene-2-carboxamide -

N,N-dibenzyl-4-oxochromene-2-carboxamide

Catalog Number: EVT-10936736
CAS Number:
Molecular Formula: C24H19NO3
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-dibenzyl-4-oxochromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound features a chromene backbone, characterized by a fused benzopyran ring system, and is functionalized with a dibenzyl amine moiety and a carboxamide group. Its structural complexity allows for various applications in medicinal chemistry and materials science.

Source

The compound can be synthesized through various chemical methods, often involving the condensation of chromene derivatives with dibenzylamine or similar amines. The synthesis routes may utilize different coupling agents and conditions to optimize yield and purity.

Classification

N,N-dibenzyl-4-oxochromene-2-carboxamide is classified as:

  • Chemical Class: Chromene derivatives
  • Functional Groups: Amide, ketone
  • Molecular Structure: Contains a chromene core with substituents that enhance its reactivity and potential biological activity.
Synthesis Analysis

Methods

The synthesis of N,N-dibenzyl-4-oxochromene-2-carboxamide typically involves several steps:

  1. Condensation Reaction: The primary method involves the reaction of 4-oxochromene-2-carboxylic acid with dibenzylamine. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
  2. Microwave-Assisted Synthesis: In some protocols, microwave irradiation is used to accelerate the reaction. This method allows for higher yields and shorter reaction times, as demonstrated in studies where microwave reactors were employed to achieve rapid activation of reactants at elevated temperatures .
  3. Purification: Post-synthesis, the crude product is typically purified using column chromatography, employing solvents like ethyl acetate and methanol to separate the desired amide from by-products .

Technical Details

The reaction conditions are crucial for optimizing yield:

  • Temperature: Typically maintained at room temperature or slightly elevated during microwave synthesis.
  • Solvent: Anhydrous dimethylformamide (DMF) is commonly used.
  • Reaction Time: Varies from several hours in traditional methods to minutes in microwave-assisted procedures.
Molecular Structure Analysis

Structure

The molecular structure of N,N-dibenzyl-4-oxochromene-2-carboxamide can be represented as follows:

C19H18NO3\text{C}_{19}\text{H}_{18}\text{N}\text{O}_3

This structure includes:

  • A chromene ring system.
  • A carbonyl group (C=O).
  • An amide functional group (C(=O)NH).

Data

Key structural data include:

  • Molecular Weight: Approximately 302.35 g/mol.
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 146–147 °C for similar compounds .
Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-oxochromene-2-carboxamide can undergo several chemical transformations:

  1. Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  2. Reduction: The carbonyl group can be reduced to an alcohol.
  3. Substitution Reactions: The dibenzylamine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

For these reactions, typical reagents include:

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

These reactions allow for the modification of the compound's functional groups, potentially enhancing its biological activity or altering its physical properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-oxochromene-2-carboxamide is primarily related to its interactions with biological targets:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  2. Receptor Modulation: It may interact with receptors that regulate various biochemical pathways, influencing cellular responses.

The precise molecular targets can vary based on the biological context and specific applications being studied .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles due to the presence of electrophilic carbonyl groups.

Relevant data from spectroscopic analyses (such as Nuclear Magnetic Resonance and Infrared spectroscopy) confirm the presence of functional groups and structural integrity post-synthesis .

Applications

N,N-dibenzyl-4-oxochromene-2-carboxamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
  2. Biological Research: Used as a probe in studies examining enzyme inhibition and receptor interactions.
  3. Material Science: Explored as a precursor for synthesizing functionalized polymers and novel materials due to its unique structural properties.
Introduction to Multi-Target Directed Ligands (MTDLs) in Neurodegenerative Disease Therapeutics

Theoretical Frameworks for Multi-Target Directed Ligand Development in Alzheimer's Disease

The inadequacy of single-target monotherapies in Alzheimer's disease has catalyzed a paradigm shift toward multi-target directed ligands, driven by the recognition that Alzheimer's disease involves interconnected pathological networks. The amyloid cascade hypothesis—historically dominant—has faced significant challenges due to clinical failures of selective β-secretase (BACE-1) inhibitors (e.g., verubecestat) and amyloid-targeting monoclonal antibodies, which demonstrated limited efficacy despite reducing amyloid-beta (Aβ) burden [2]. Network pharmacology now posits that effective Alzheimer's disease therapeutics must simultaneously engage nodes across multiple dysregulated pathways, including:

  • Protein Aggregation: Aβ and tau pathology
  • Oxidative Stress: Mitochondrial dysfunction and reactive oxygen species generation
  • Neuroinflammation: Microglial activation and lipoxygenase-5 upregulation
  • Neurotransmitter Deficits: Cholinergic collapse and monoaminergic imbalances [1] [2] [7].

This framework necessitates ligands capable of polypharmacological engagement, where a single molecule modulates diverse biological targets. Computational analyses reveal that effective multi-target directed ligands exhibit balanced binding affinities (typically IC₅₀ < 1 μM across ≥3 targets) and physicochemical properties conducive to blood-brain barrier penetration (e.g., molecular weight <450 Da, cLogP 2–5) [5] [6]. The sigma-1 receptor (σ1R) exemplifies an integrative target within this model; its chaperone function regulates calcium signaling, endoplasmic reticulum stress response, mitochondrial function, and neurotrophic factor release, positioning it as a hub within the Alzheimer's disease pathological network [7].

Table 1: Key Alzheimer's Disease Targets for Multi-Target Directed Ligand Design

Pathological MechanismMolecular TargetsClinical Validation
Protein AggregationBACE-1, γ-secretase, Aβ oligomersBACE-1 inhibitors reduced Aβ but failed clinically [2]
Oxidative StressMonoamine oxidases (MAO-A/B)MAO-B inhibitors show neuroprotective effects [1]
NeuroinflammationLipoxygenase-5 (LOX-5)LOX-5 inhibition reduced amyloid/tau in 3xTg mice [1]
Cholinergic DeficitAcetylcholinesterase (AChE)AChE inhibitors are clinically approved symptomatic drugs [5]
Neuroplasticity FailureSigma-1 receptor (σ1R)σ1R agonists enhance neurogenesis and cognition [7]

Rationale for Hybrid Molecule Design: Synergistic Targeting of Neurodegenerative Pathways

Hybrid multi-target directed ligands integrate pharmacophores with distinct target affinities via optimized linkers, enabling synergistic bioactivity unattainable with combination therapies. The design of N,N-dibenzyl-4-oxochromene-2-carboxamide exemplifies three strategic principles:

  • Complementary Pharmacophore Fusion: The 4-oxochromene (chromone) scaffold provides a privileged structure with intrinsic activity against Alzheimer's disease targets. Flavonoid-based chromones inhibit BACE-1 (e.g., apigenin IC₅₀ = 8.7 μM) and scavenge free radicals, while the N,N-dibenzyl(N-methyl)amine (DBMA) fragment inhibits acetylcholinesterase by binding its catalytic anionic site (CAS) [1] [6]. Covalent linkage through a carboxamide bridge enables dual target engagement within a single molecule.

  • Spatial Optimization: Molecular dynamics simulations demonstrate that the carboxamide linker positions the DBMA moiety for optimal CAS binding while orienting the chromone ring toward peripheral anionic sites (PAS) on acetylcholinesterase or amyloid anti-aggregation pockets on BACE-1 [6]. This topology simultaneously inhibits acetylcholinesterase and prevents Aβ aggregation promoted by acetylcholinesterase-PAS.

  • Pathway Crosstalk Exploitation: Chromones downregulate LOX-5—a pro-inflammatory enzyme upregulated in Alzheimer's disease hippocampus—reducing neuroinflammation-driven neurodegeneration [1]. Concurrent σ1R activation by DBMA derivatives enhances neurotrophic signaling and mitochondrial function, creating a neurogenic-neuroprotective feedback loop [7]. This dual action addresses early (oxidative stress) and late (neuronal loss) Alzheimer's disease pathology.

Table 2: Pharmacophoric Contributions in Chromone-DBMA Hybrids

Structural ElementTarget EngagementFunctional Outcome
4-Oxochromene coreBACE-1 active site; Free radicalsAβ reduction; Antioxidant protection [1] [6]
Carboxamide linkerSpatial orientation; H-bond donationEnhanced blood-brain barrier penetration [6]
N,N-Dibenzylamine moietyAcetylcholinesterase CAS; σ1R ligand pocketCholinergic enhancement; Neurogenesis induction [1] [7]
Methoxy substitutionsLOX-5 substrate channel blockadeAnti-inflammatory effects [1]

Positioning of N,N-Dibenzyl-4-oxochromene-2-carboxamide within Current Multi-Target Directed Ligand Research

N,N-Dibenzyl-4-oxochromene-2-carboxamide derivatives represent a structurally evolved subclass within third-generation multi-target directed ligands, characterized by balanced potencies across enzymatic and receptor targets. Compound 6 (6,7-dimethoxychromone-DBMA hybrid) exemplifies this class, exhibiting:

  • Subnanomolar acetylcholinesterase inhibition (IC₅₀ = 0.82 nM)
  • Potent lipoxygenase-5 blockade (IC₅₀ = 1.24 μM)
  • Significant σ1R binding affinity (Kᵢ = 86 nM)
  • Moderate BACE-1 inhibition (IC₅₀ = 8.3 μM) [1]

This profile contrasts with earlier multi-target directed ligands like tacrine-flavonoid hybrids, which prioritize cholinesterase inhibition (e.g., tacrine-4-oxo-4H-chromene IC₅₀ = 1.63 nM for acetylcholinesterase) but show weaker anti-inflammatory and neurogenic activity [6]. The 6,7-dimethoxy substitution on the chromone ring is critical; molecular docking confirms methoxy groups occupy hydrophobic subsites in LOX-5, disrupting arachidonic acid binding and subsequent pro-inflammatory eicosanoid production [1]. Meanwhile, the DBMA fragment's flexibility enables conformational adaptation between acetylcholinesterase-CAS (via benzyl-π interactions) and σ1R (via amine-Glu172 salt bridges) [7].

Table 3: Comparative Target Engagement Profile of Chromone-DBMA Hybrid 6

TargetActivity (IC₅₀/Kᵢ)Reference CompoundActivity (IC₅₀/Kᵢ)Fold Improvement
Human acetylcholinesterase0.82 nMTacrine203 nM247×
Human lipoxygenase-51.24 μMZileuton0.7 μMComparable
σ1 Receptor86 nM(+)-Pentazocine2.1 nM24× weaker
β-Secretase (BACE-1)8.3 μMVerubecestat2.7 nMWeaker

Structurally, N,N-dibenzyl-4-oxochromene-2-carboxamide bridges flavonoid-based multi-target directed ligands (e.g., chromone-tacrine hybrids) and aminergic scaffolds like AP2238 (a DBMA-containing acetylcholinesterase inhibitor) [1]. Its innovation lies in omitting the tacrine hepatotoxicity risk while retaining dual cholinergic/synaptic plasticity enhancement via σ1R agonism. In vitro studies confirm these hybrids stimulate neuronal differentiation in subgranular zone-derived neural stem cells at nanomolar concentrations, a property absent in most acetylcholinesterase-centric multi-target directed ligands [1] [7]. Current optimization focuses on:

  • Bioisosteric Replacement: Swapping the carboxamide with sulfonamide to enhance metabolic stability
  • Alkyl Spacer Variation: Adjusting DBMA-to-chromone distance to optimize σ1R/BACE-1 engagement
  • Chiral Optimization: Resolving enantiomers to minimize off-target interactions [6]

This hybrid represents a strategic pivot toward disease-modifying multi-target directed ligands that integrate neurogenic activity with upstream pathway modulation (LOX-5, BACE-1), offering potential to address both symptom progression and neuroregeneration in Alzheimer's disease.

Properties

Product Name

N,N-dibenzyl-4-oxochromene-2-carboxamide

IUPAC Name

N,N-dibenzyl-4-oxochromene-2-carboxamide

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C24H19NO3/c26-21-15-23(28-22-14-8-7-13-20(21)22)24(27)25(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15H,16-17H2

InChI Key

GFSKLZGOOZDYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.